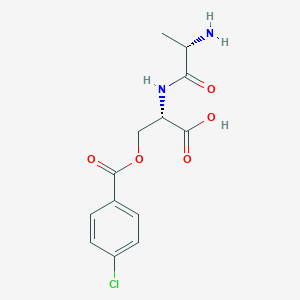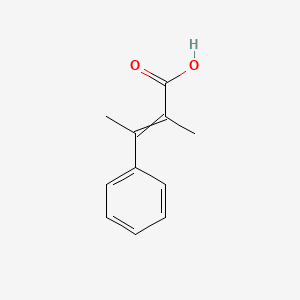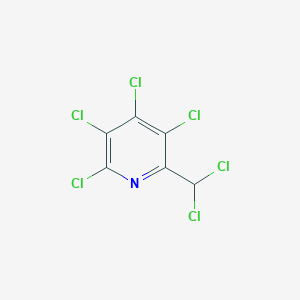
Pyridine, 2-methyl-, hexachloro deriv.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexachloropicoline is a chlorinated aromatic compound known for its unique chemical properties and applications. It is characterized by the presence of six chlorine atoms attached to a picoline ring, making it highly reactive and useful in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexachloropicoline can be synthesized through the chlorination of picoline under controlled conditions. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination of the picoline ring.
Industrial Production Methods: In industrial settings, hexachloropicoline is produced using large-scale chlorination reactors. The process involves the continuous feeding of picoline and chlorine gas into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain high-purity hexachloropicoline.
Chemical Reactions Analysis
Types of Reactions: Hexachloropicoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated picoline compounds.
Substitution: Hexachloropicoline can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Chlorinated pyridine derivatives.
Reduction: Partially dechlorinated picoline compounds.
Substitution: Various substituted picoline derivatives depending on the nucleophile used.
Scientific Research Applications
Hexachloropicoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Hexachloropicoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other chlorinated compounds.
Mechanism of Action
The mechanism of action of hexachloropicoline involves its interaction with cellular components, leading to various biochemical effects. It primarily targets enzymes and proteins involved in cellular processes, disrupting their normal function. The chlorinated structure of hexachloropicoline allows it to interact with and modify the activity of these molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Hexachlorobenzene: A chlorinated aromatic hydrocarbon used as a fungicide and in the production of other chemicals.
Hexachlorophene: A chlorinated bisphenol used as an antiseptic and disinfectant.
Hexachloropicoline’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications, distinguishing it from other chlorinated aromatic compounds.
Properties
CAS No. |
76840-11-4 |
|---|---|
Molecular Formula |
C6HCl6N |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(dichloromethyl)pyridine |
InChI |
InChI=1S/C6HCl6N/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h5H |
InChI Key |
YJBYHTLOGVFSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



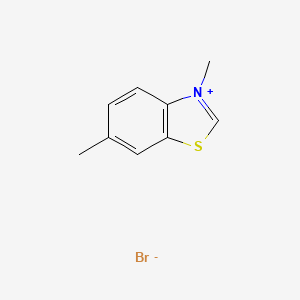
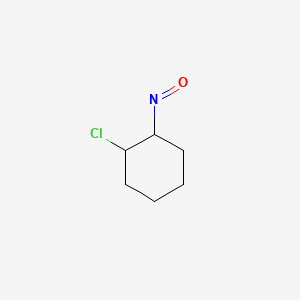
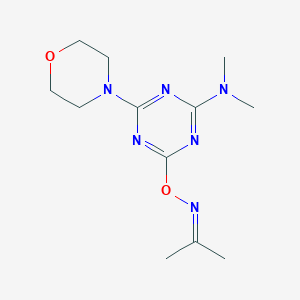
![{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B14171598.png)
![8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14171611.png)
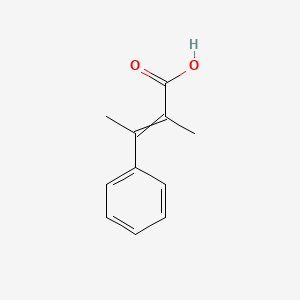
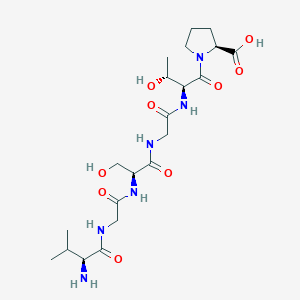
![5-bromo-2-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14171620.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B14171621.png)
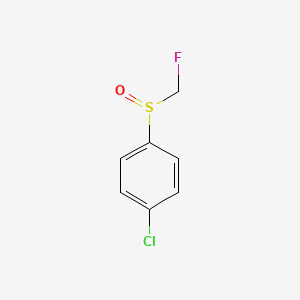
![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14171625.png)
